
5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazole derivatives can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . Another common method involves the cyclization of 1,3-diketones with hydrazines .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions at the 3-position .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Research on compounds related to 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine has focused on understanding their crystal and molecular structures to establish predominant tautomeric forms and explore intramolecular interactions. For example, studies on pyrazolone derivatives have elucidated the crystal structure and demonstrated how molecular packing is influenced by hydrogen bonds, which could be fundamental for designing compounds with desired physical and chemical properties (Kimura, 1986).
Anticancer Activities
The pyrazole moiety is significant in pharmaceutical and medicinal chemistry, with novel pyrazole derivatives showing potent antiproliferative effects against cancer cells. Research indicates that certain pyrazole compounds possess cytotoxic effects, particularly against breast cancer and leukemic cells, by inducing cell death through apoptosis, highlighting their potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).
Antimicrobial Activities
The synthesis of N-phenylpyrazole derivatives has shown that these compounds exhibit significant antimicrobial properties, with some demonstrating inhibitory effects against pathogenic yeast and moulds comparable or superior to reference drugs. This suggests their potential as therapeutic antifungal agents, offering a new avenue for antimicrobial drug development (Farag et al., 2008).
Optical Properties
Research into the optical properties of antipyrine derivatives has revealed insights into the absorption, refraction, and dispersion parameters of these compounds, contributing to the understanding of their electronic structures and potential applications in materials science and photophysical studies (El-Ghamaz et al., 2017).
Novel Therapeutic Agents
The exploration of pyrazole derivatives extends to their use as antioxidants, analgesic, and anti-inflammatory agents, with studies indicating the potential of these compounds in treating various conditions due to their biological activities. Some derivatives have been shown to exhibit potent anti-inflammatory effects and promising activity against microbial strains, indicating their usefulness in developing new therapeutic agents (Gokulan et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-aminophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDVUFISVOFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

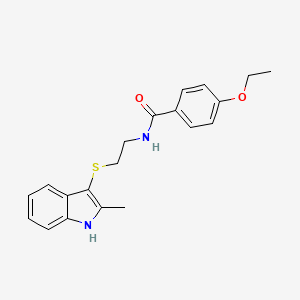

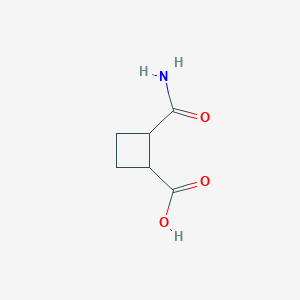
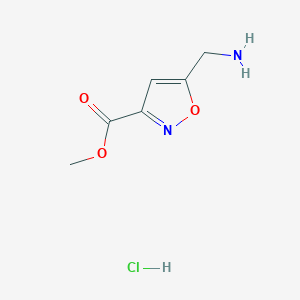
![2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)
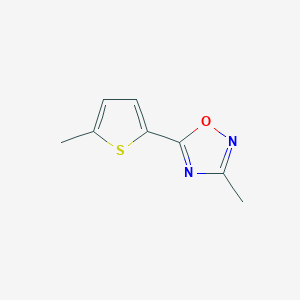
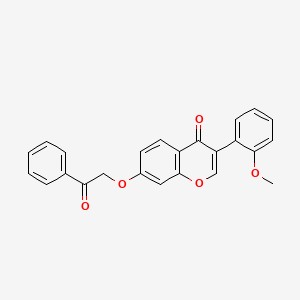
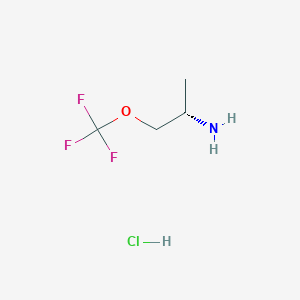
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2887290.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2887291.png)
![3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2887292.png)
![Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2887294.png)
![4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2887295.png)
![3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2887297.png)